

3-(Perfluorobutyl)propanol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Perfluorobutyl)propanol

Cat. No.: B1333653

[Get Quote](#)

An In-depth Technical Guide to 3-(Perfluorobutyl)propanol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **3-(Perfluorobutyl)propanol**. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of fluorinated compounds.

Chemical Structure and Properties

3-(Perfluorobutyl)propanol, also known as 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol, is a fluorinated alcohol.^[1]^[2] The presence of a perfluorobutyl group significantly influences its physical and chemical properties.

Chemical Structure:

Table 1: Chemical and Physical Properties of **3-(Perfluorobutyl)propanol**

Property	Value
CAS Number	83310-97-8
Molecular Formula	C ₇ H ₇ F ₉ O
Molecular Weight	278.12 g/mol
Appearance	Colorless Oil
Melting Point	-60 to -55 °C
Boiling Point	163-164 °C (lit.)
Density	1.528 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.327 (lit.)
Flash Point	170 °F
Solubility	Slightly soluble in Chloroform and Methanol
pKa (Predicted)	14.79 ± 0.10
Synonyms	4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol, 1H,1H,2H,2H,3H,3H-Nonafluoroheptan-1-ol, 3- (Perfluorobutyl)propan-1-ol

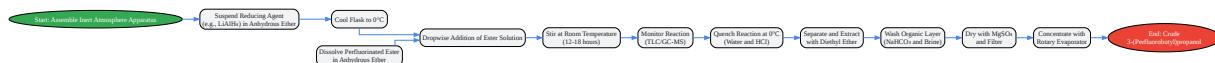
[Sources:[\[2\]](#)[\[3\]](#)[\[4\]](#)]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3-(Perfluorobutyl)propanol** are provided below. These are representative methods based on general procedures for fluorinated compounds.

A plausible method for the synthesis of **3-(Perfluorobutyl)propanol** is via the reduction of a corresponding perfluorinated ester, such as ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate.

Objective: To synthesize **3-(Perfluorobutyl)propanol** by the reduction of a perfluorinated ester.


Materials:

- Ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
- Lithium aluminium hydride (LiAlH_4) or Sodium borohydride (NaBH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Separatory funnel
- Standard glassware for inert atmosphere reactions

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- In the flask, prepare a suspension of a reducing agent (e.g., LiAlH_4) in anhydrous diethyl ether.
- Dissolve ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate in anhydrous diethyl ether and add it to the dropping funnel.
- Cool the flask containing the reducing agent to 0 °C using an ice bath.
- Add the ester solution dropwise to the stirred suspension of the reducing agent at a rate that maintains the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

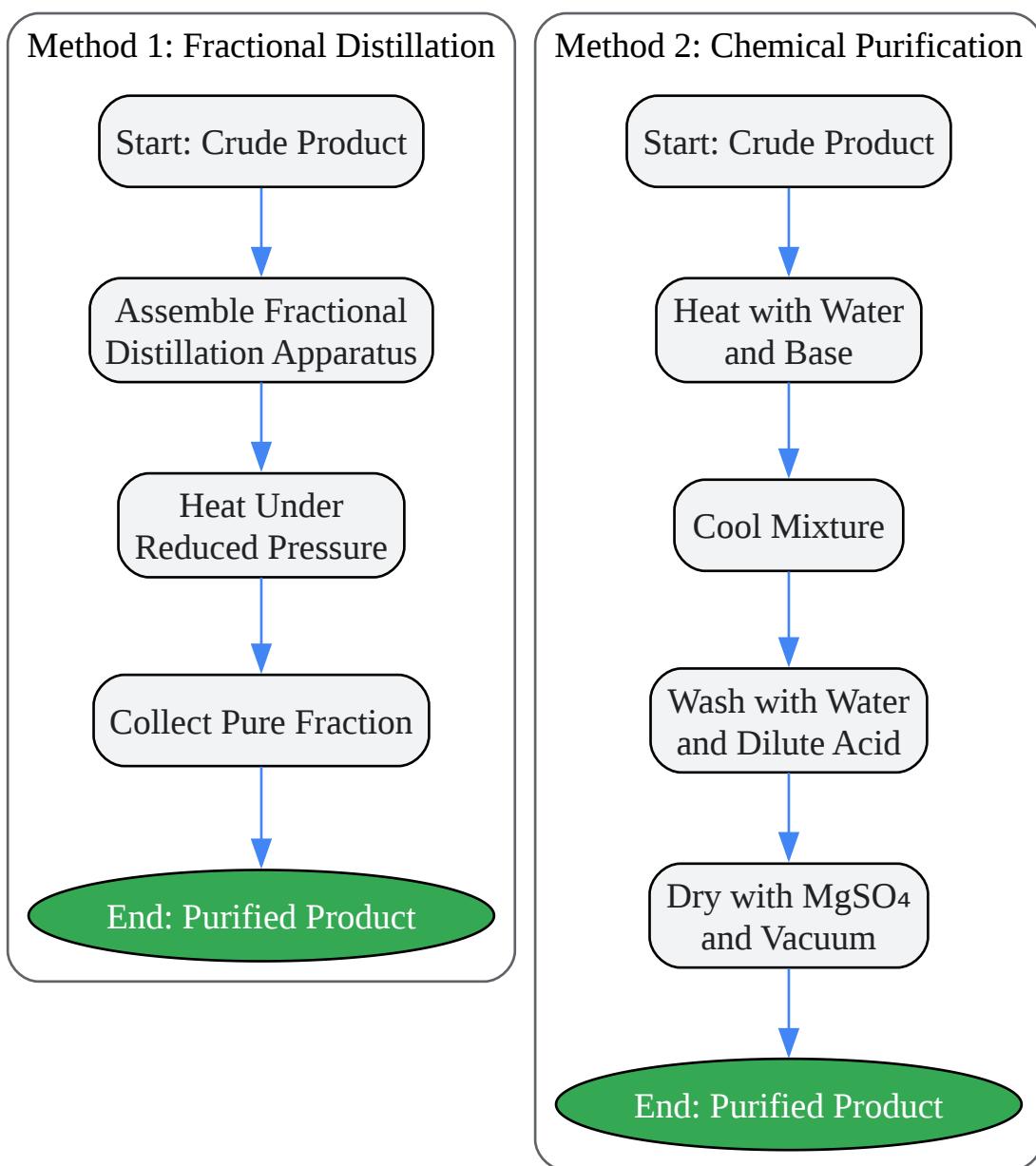
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **3-(Perfluorobutyl)propanol**.

The crude product can be purified by fractional distillation or by a chemical purification method to remove acidic impurities.

Objective: To purify crude **3-(Perfluorobutyl)propanol**.


Method 1: Fractional Distillation

- Assemble a fractional distillation apparatus.
- Place the crude product in the distillation flask.

- Heat the flask gradually under reduced pressure.
- Collect the fraction that distills at the boiling point of **3-(Perfluorobutyl)propanol** (163-164 °C at atmospheric pressure; adjust for vacuum).

Method 2: Chemical Purification to Remove Acidic Impurities[\[5\]](#)[\[6\]](#)

- Transfer the crude fluorinated alcohol to a reaction vessel.
- Add water (10-20% by weight of the alcohol) and a base (e.g., sodium hydroxide or potassium hydroxide) to the vessel.
- Heat the mixture to approximately 175-200 °C for several hours with stirring.
- Cool the mixture and transfer it to a separatory funnel.
- Wash the organic layer with water, followed by a dilute acid wash, and then a final water wash to neutralize.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter and remove any residual water by vacuum drying at 60-100 °C.

[Click to download full resolution via product page](#)

Workflows for the purification of **3-(Perfluorobutyl)propanol**.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a suitable method for the analysis of volatile fluorinated compounds like **3-(Perfluorobutyl)propanol**.^{[7][8][9]}

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP 6890 GC with a 5973 MS detector).

- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or a DB-624 semi-polar column.[9]
- Injection: 1 μ L sample, splitless mode.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp 1: 10 °C/min to 110 °C.
 - Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
- Carrier Gas: Helium at a flow rate of 1 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV or Chemical Ionization (CI).
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

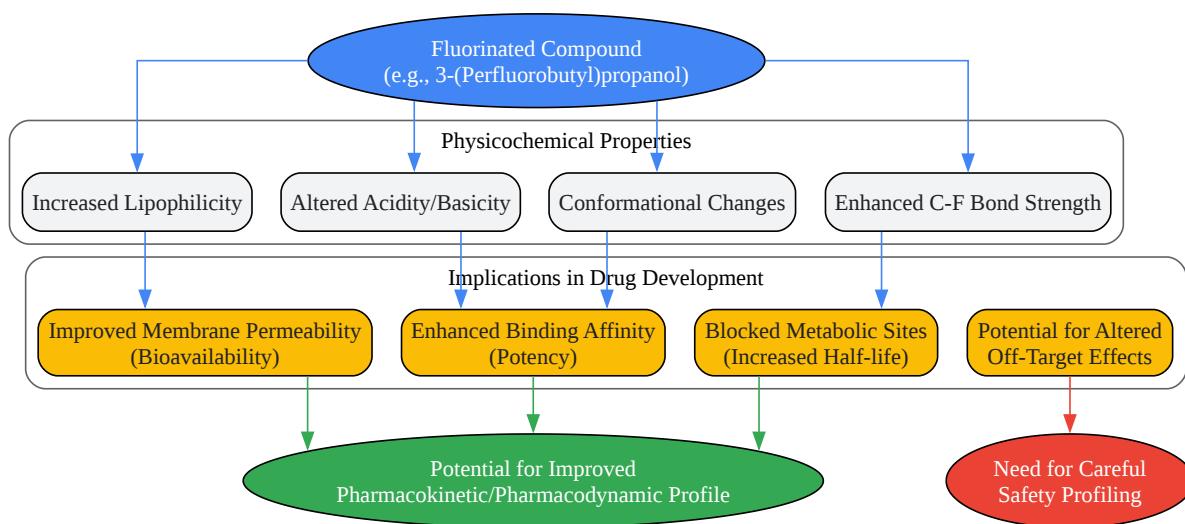
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for structural elucidation and purity assessment.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three methylene groups of the propanol chain. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear most downfield, followed by the central methylene group, and the methylene group adjacent to the perfluoroalkyl chain would be shifted downfield due to the electron-withdrawing effect of the fluorine atoms.
- ^{13}C NMR: The carbon NMR would show signals for the three aliphatic carbons, with their chemical shifts influenced by the adjacent electronegative oxygen and perfluoroalkyl group.

- ^{19}F NMR: The fluorine NMR spectrum would provide detailed information about the perfluorobutyl group, with different signals expected for the CF_3 and the three CF_2 groups.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of specific publicly available data on the biological activity, signaling pathways, and direct applications of **3-(Perfluorobutyl)propanol** in drug development. However, general principles regarding fluorinated compounds and short-chain per- and polyfluoroalkyl substances (PFAS) can provide context for its potential relevance.


General Effects of Short-Chain PFAS:

- Short-chain PFAS, like **3-(Perfluorobutyl)propanol**, generally exhibit lower bioaccumulation potential compared to their long-chain counterparts.[\[10\]](#)
- Despite lower bioaccumulation, they are persistent in the environment.[\[10\]](#)
- Toxicological studies on some short-chain PFAS have indicated potential effects on the liver, kidneys, and thyroid.[\[11\]](#)
- Some studies have shown that short-chain PFAS may interact with biological molecules, and their smaller size could lead to less steric hindrance in such interactions.[\[12\]](#)

Role of Fluorination in Drug Design: The introduction of fluorine atoms into a drug candidate can significantly alter its properties in beneficial ways:

- Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, leading to increased metabolic stability and a longer half-life of the drug.
- Bioavailability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability.
- Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.

- Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be advantageous for optimal binding to a target receptor or enzyme.

[Click to download full resolution via product page](#)

Logical relationships of fluorination in drug development.

Given these properties, **3-(Perfluorobutyl)propanol** could be considered as a building block in the synthesis of novel pharmaceutical compounds where the introduction of a short perfluoroalkyl chain is desired to modulate the drug's characteristics. However, thorough toxicological and pharmacological profiling would be essential to determine its suitability and safety for any therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 3-(PERFLUOROBUTYL)PROPANOL CAS#: 83310-97-8 [amp.chemicalbook.com]
- 3. 3-(PERFLUOROBUTYL)PROPANOL | 83310-97-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. US7138551B2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 6. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.mst.dk [www2.mst.dk]
- 12. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Perfluorobutyl)propanol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333653#3-perfluorobutyl-propanol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com